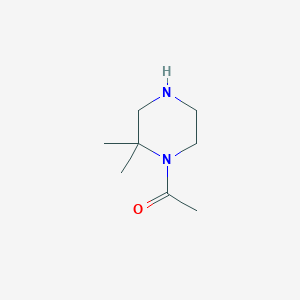

5-Amino-4,4-dimethylpentanoic acid

Overview

Description

Scientific Research Applications

1. Extraterrestrial Organic Compound Analysis

5-Amino-4,4-dimethylpentanoic acid, a type of α-methyl amino acid, has been identified in meteorites. Studies on meteoritic amino acids, like those found in the Murchison meteorite, reveal the presence of L-enantiomers of similar α-methyl amino acids. This suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

2. Biochemical Reactions and Skin Allergies

Research on the reactivity of p-benzoquinonediimines, oxidation intermediates of allergenic p-amino aromatic compounds, towards amino acids like lysine has implications for understanding allergic contact dermatitis. The formation of specific compounds in the reaction of these intermediates with amino acids contributes to hapten-protein binding studies (Eilstein et al., 2007).

3. Peptide and Peptidomimic Synthesis

This compound, as a non-coded amino acid with a bulky side chain, is used in the synthesis of peptides and peptidomimics. Its structural properties impact the physical, chiroptical properties, and conformation of the peptide backbone. This is significant in the study of peptides containing non-coded amino acids (Pospíšek & Bláha, 1987).

4. Chemical Sensing and Environmental Monitoring

The effect of amino groups in the selective and ultrafast detection of environmentally relevant compounds, such as 2,4,6-trinitrophenol (TNP), is studied using fluorescent organic probes. These probes, differing in the number of amino groups, demonstrate varying selectivity and efficiency, providing insights into molecular decoding and environmental monitoring applications (Das & Mandal, 2018).

5. Biological and Medical Applications

Functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amino compounds, including those similar to this compound, results in amine-treated polymers. These modified polymers exhibit increased thermal stability and promising biological activities, useful in medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Amino-4,4-dimethylpentanoic acid is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . It binds to and modulates sestrin2 , a leucine amino acid sensor and upstream regulatory pathway .

Mode of Action

This compound directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This interaction results in the activation of mTORC1, leading to various downstream effects.

Biochemical Pathways

The mTORC1 pathway is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects . Activation of this pathway leads to increased mTORC1 signaling and synaptogenesis in the mPFC .

Pharmacokinetics

It is known that the compound is orally active .

Result of Action

A single oral dose of this compound has been found to increase mTORC1 signaling and produce synaptogenesis in the mPFC . It also induces rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .

Action Environment

It is known that the antidepressant effects following a single dose of the compound are long-lasting, with a duration of up to 7 days .

Properties

IUPAC Name |

5-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOPIRGTHFYVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

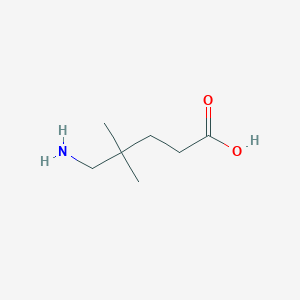

CC(C)(CCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)